![molecular formula C20H30O2 B13996947 1,3-Dioxane,5-ethyl-5-methyl-2-[1-(phenylmethylene)hexyl]- CAS No. 6973-64-4](/img/structure/B13996947.png)
1,3-Dioxane,5-ethyl-5-methyl-2-[1-(phenylmethylene)hexyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxane,5-ethyl-5-methyl-2-[1-(phenylmethylene)hexyl]- is a complex organic compound belonging to the class of dioxanes. Dioxanes are heterocyclic organic compounds containing a six-membered ring with two oxygen atoms. This specific compound is characterized by its unique structural features, including an ethyl and methyl group at the 5-position and a phenylmethylenehexyl group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dioxanes can be synthesized from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of cyclic acetals, which offer stability against nucleophiles and bases. A standard procedure for the protection of carbonyl compounds employs toluenesulfonic acid as a catalyst in refluxing toluene, allowing the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production of 1,3-dioxanes often involves the use of ethyl orthoformate, 1,3-propanediol, and a catalytic amount of NBS (N-Bromosuccinimide) via an in situ acetal exchange process . This method is efficient and tolerates acid-sensitive groups such as THP ethers and TBDMS ethers.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioxanes undergo various types of chemical reactions, including:
Oxidation: Using oxidizing agents like KMnO4, OsO4, and CrO3/Py.
Reduction: Employing reducing agents such as H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, and NaBH4.
Substitution: Reactions with nucleophiles like RLi, RMgX, RCuLi, enolates, NH3, and RNH2.
Electrophilic Reactions: Involving reagents like RCOCl, RCHO, and CH3I.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, OsO4 in organic solvents, CrO3/Py in pyridine.
Reduction: H2 with nickel or rhodium catalysts, Zn in hydrochloric acid, Na in liquid ammonia, LiAlH4 in ether, NaBH4 in methanol.
Substitution: Organolithium reagents (RLi), Grignard reagents (RMgX), organocopper reagents (RCuLi), enolates, ammonia (NH3), and amines (RNH2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of lactones or related cleavage products, while reduction can yield alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
1,3-Dioxane,5-ethyl-5-methyl-2-[1-(phenylmethylene)hexyl]- has various scientific research applications, including:
Chemistry: Used as a protecting group for carbonyl compounds, allowing selective reactions on other functional groups.
Biology: Studied for its potential as a muscarinic acetylcholine receptor agonist.
Medicine: Investigated for its potential therapeutic effects due to its unique structural properties.
Industry: Utilized as an intermediate in the synthesis of other organic compounds.
Mecanismo De Acción
The mechanism of action of 1,3-dioxanes involves their stability against nucleophiles and bases, making them effective protecting groups for carbonyl compounds . The molecular targets and pathways involved include the formation of cyclic acetals, which provide stability and resistance to various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxane, 5,5-dimethyl-2-(1-methylethyl)-: Similar in structure but with different substituents at the 5-position.
5-Methylene-1,3-dioxane-2-one: A six-membered cyclic carbonate used as a comonomer in the preparation of functionalized polycarbonates.
Uniqueness
1,3-Dioxane,5-ethyl-5-methyl-2-[1-(phenylmethylene)hexyl]- is unique due to its specific substituents, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
6973-64-4 |
|---|---|
Fórmula molecular |
C20H30O2 |
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
5-ethyl-5-methyl-2-(1-phenylhept-1-en-2-yl)-1,3-dioxane |
InChI |
InChI=1S/C20H30O2/c1-4-6-8-13-18(14-17-11-9-7-10-12-17)19-21-15-20(3,5-2)16-22-19/h7,9-12,14,19H,4-6,8,13,15-16H2,1-3H3 |
Clave InChI |
CAOKYCKBGVYQNT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=CC1=CC=CC=C1)C2OCC(CO2)(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


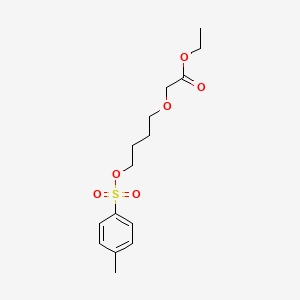
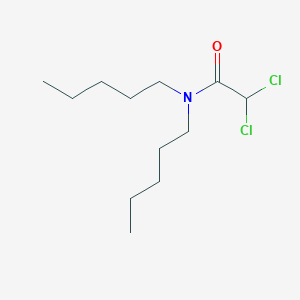
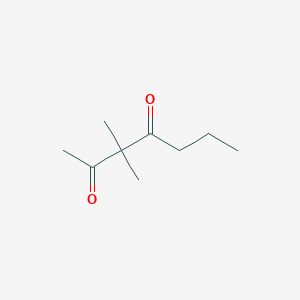
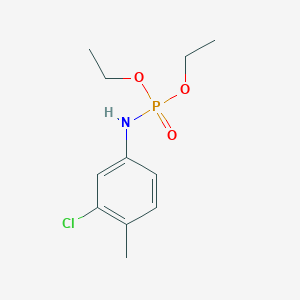
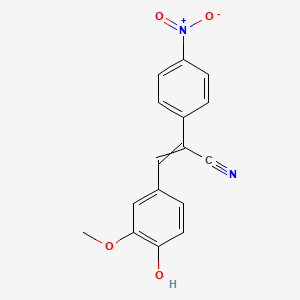
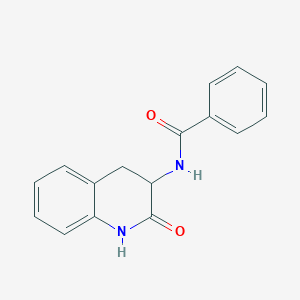
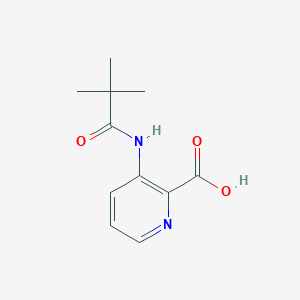
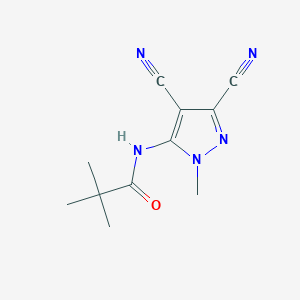
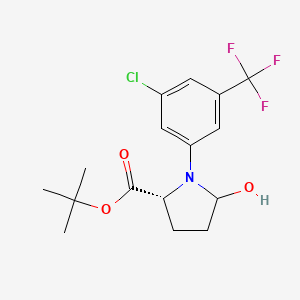
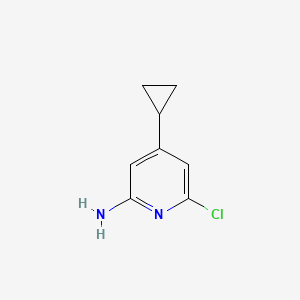
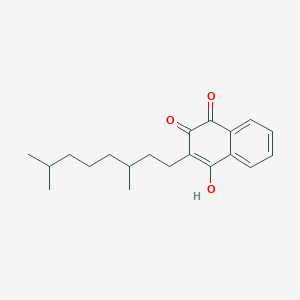
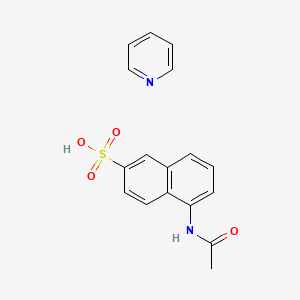
![N-(5-chloropyridin-2-yl)-1-[4-[(5-chloropyridin-2-yl)iminomethyl]phenyl]methanimine](/img/structure/B13996962.png)
![2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride](/img/structure/B13996972.png)
